molecular formula C18H36NNaO5S B12797330 Sodium N-(16-sulfohexadecyl)glycine CAS No. 1135336-00-3

Sodium N-(16-sulfohexadecyl)glycine

Cat. No.: B12797330
CAS No.: 1135336-00-3
M. Wt: 401.5 g/mol
InChI Key: SQSCENXULLZZRN-UHFFFAOYSA-M
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Description

Sodium N-(16-sulfohexadecyl)glycine is a chemical compound with the molecular formula C18H36NO5S.Na. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in surfactants and detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(16-sulfohexadecyl)glycine typically involves the reaction of glycine with a sulfonated hexadecyl compound. The process includes:

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Sodium N-(16-sulfohexadecyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium N-(16-sulfohexadecyl)glycine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of Sodium N-(16-sulfohexadecyl)glycine is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with cell membranes, enhancing the permeability and uptake of various substances .

Comparison with Similar Compounds

Uniqueness: Sodium N-(16-sulfohexadecyl)glycine is unique due to its specific combination of a long alkyl chain and a sulfonic group, which provides superior surfactant properties compared to other similar compounds. Its ability to form stable micelles and reduce surface tension more effectively makes it highly valuable in various applications .

Properties

CAS No.

1135336-00-3

Molecular Formula

C18H36NNaO5S

Molecular Weight

401.5 g/mol

IUPAC Name

sodium;16-(carboxymethylamino)hexadecane-1-sulfonate

InChI

InChI=1S/C18H37NO5S.Na/c20-18(21)17-19-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-25(22,23)24;/h19H,1-17H2,(H,20,21)(H,22,23,24);/q;+1/p-1

InChI Key

SQSCENXULLZZRN-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCCS(=O)(=O)[O-])CCCCCCCNCC(=O)O.[Na+]

Origin of Product

United States

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